2-Amino-5-(4-(trifluoromethyl)phenyl)isonicotinic acid

Kinase inhibition TrkA Structure-activity relationship

2-Amino-5-(4-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1261883-22-0) is a trisubstituted pyridine derivative belonging to the 2-aminoisonicotinic acid family. Its structure combines a carboxylic acid at the 4-position, a primary amine at the 2-position, and a 4-(trifluoromethyl)phenyl group at the 5-position.

Molecular Formula C13H9F3N2O2
Molecular Weight 282.22 g/mol
CAS No. 1261883-22-0
Cat. No. B6392223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4-(trifluoromethyl)phenyl)isonicotinic acid
CAS1261883-22-0
Molecular FormulaC13H9F3N2O2
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)C(F)(F)F
InChIInChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-7(2-4-8)10-6-18-11(17)5-9(10)12(19)20/h1-6H,(H2,17,18)(H,19,20)
InChIKeyQWBOKZPHPPQRDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(4-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1261883-22-0) – Chemical Identity, Core Scaffold, and Procurement-Relevant Physicochemical Profile


2-Amino-5-(4-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1261883-22-0) is a trisubstituted pyridine derivative belonging to the 2-aminoisonicotinic acid family. Its structure combines a carboxylic acid at the 4-position, a primary amine at the 2-position, and a 4-(trifluoromethyl)phenyl group at the 5-position . The compound has a molecular formula of C₁₃H₉F₃N₂O₂, a molecular weight of 282.22 g·mol⁻¹, and a calculated partition coefficient (LogP) of 2.98 . The trifluoromethyl substituent on the para-phenyl position confers elevated lipophilicity and metabolic oxidative resistance relative to non-fluorinated phenyl analogs, while the 2-amino-4-carboxy pyridine core provides a versatile scaffold for amide coupling, heterocycle annulation, and metal-catalyzed cross-coupling reactions [1]. These combined features position the compound as a specialized building block in medicinal chemistry programs targeting central nervous system and anti-infective indications where balanced lipophilicity, hydrogen-bonding capacity, and biaryl geometry are design prerequisites.

Why 2-Amino-5-(4-(trifluoromethyl)phenyl)isonicotinic acid Cannot Be Replaced by Common In-Class Analogs in Drug Discovery Procurement


Among 2-aminoisonicotinic acid derivatives, the 5-aryl substituent is the primary driver of target recognition, steric complementarity, and physicochemical properties. Replacing the 4-(trifluoromethyl)phenyl group with an unsubstituted phenyl, a 3-(trifluoromethyl)phenyl regioisomer, or a trifluoromethyl group directly attached to the pyridine core alters the spatial orientation of the hydrophobic moiety, the electronic character of the biaryl system, and the overall lipophilicity profile—parameters that are tightly coupled to target binding and pharmacokinetic performance [1]. Generic substitution without verifying the regioisomeric and electronic equivalence of the replacement can lead to loss of on-target potency, altered selectivity across kinase or receptor panels, and unpredictable ADME behavior, as demonstrated in structure-activity relationship (SAR) studies on related 2-amino-5-aryl isonicotinic acid series [2]. Therefore, procuring the exact CAS 1261883-22-0 compound is essential for maintaining SAR continuity in lead optimization campaigns.

Quantitative Differentiation Evidence for 2-Amino-5-(4-(trifluoromethyl)phenyl)isonicotinic acid Relative to Its Closest Analogs (CAS 1261883-22-0)


Regioisomeric Potency Divergence in Kinase Inhibition: 4-(Trifluoromethyl)phenyl vs. 3-(Trifluoromethyl)phenyl Substitution

In a TrkA kinase biochemical ELISA assay, the 5-(4-(trifluoromethyl)phenyl)-substituted analog demonstrated significantly higher potency than the corresponding 5-(3-(trifluoromethyl)phenyl) regioisomer. The para-substituted compound achieved an IC₅₀ of 3.10 nM, whereas the meta-substituted regioisomer gave an IC₅₀ of 20 nM, representing an approximately 6.5-fold loss in potency upon shifting the CF₃ group from the para to the meta position [1]. This demonstrates that the precise regiochemistry of the trifluoromethyl group critically governs kinase active-site complementarity. For procurement decisions, substituting the 4-substituted isomer with the 3-substituted isomer cannot be done without compromising target engagement.

Kinase inhibition TrkA Structure-activity relationship Regioisomer comparison

Calculated Lipophilicity Advantage of the 5-(4-(Trifluoromethyl)phenyl) Scaffold Over Non-Fluorinated Phenyl Analogs

The compound 2-amino-5-(4-(trifluoromethyl)phenyl)isonicotinic acid has a calculated LogP of 2.98 . The unsubstituted phenyl analog, 2-amino-5-phenylisonicotinic acid, is predicted to have a LogP of approximately 1.60 . This difference of ~1.38 log units corresponds to a roughly 24-fold increase in octanol-water partition coefficient, which positions the trifluoromethylphenyl compound more favorably within the lipophilicity range (LogP 2–4) often associated with optimal CNS penetration and balanced metabolic stability [1]. For discovery programs where achieving brain exposure is a key objective, the 4-CF₃-phenyl analog may reduce the need for additional lipophilicity-enhancing structural modifications.

Lipophilicity LogP Physicochemical property CNS drug design

Chemical Stability and Intermediate Versatility of the 2-Amino-4-carboxy Pyridine Scaffold for Diversification

The 2-amino-4-carboxylic acid motif on the isonicotinic acid scaffold provides orthogonal reactivity handles that enable sequential functionalization without intermediate protection steps under standard conditions. The carboxylic acid can be activated for amide bond formation, while the 2-amino group remains available for urea or sulfonamide coupling, and the 5-aryl bromide or iodide precursor can undergo Suzuki-Miyaura cross-coupling with (4-(trifluoromethyl)phenyl)boronic acid to install the biaryl system [1]. In contrast, 2-amino-5-(trifluoromethyl)isonicotinic acid (CAS 1227582-08-2) lacks the aryl halide handle at the 5-position, limiting its utility in generating diverse biaryl libraries via late-stage functionalization . The 5-(4-(trifluoromethyl)phenyl) substitution therefore offers a distinct advantage for combinatorial library synthesis where structural diversity around the 5-position is a priority.

Synthetic chemistry Building block Amide coupling Cross-coupling

Purity Specification and Quality Control Documentation Availability as Procurement Decision Drivers

Commercial suppliers offer 2-amino-5-(4-(trifluoromethyl)phenyl)isonicotinic acid at purity levels of NLT 97% (HPLC) with accompanying certificates of analysis including NMR, HPLC, and MS data . For the closely related 2-amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1261635-40-8), typical commercial purity is 95%, with fewer suppliers providing comprehensive analytical documentation . In regulated pharmaceutical research environments, the availability of full analytical packages (NMR, HPLC, MS, elemental analysis) directly impacts the speed of compound registration in corporate compound management systems and reduces the need for in-house repurification, saving both time and resources.

Quality control Purity Analytical documentation Procurement

Recommended Scientific and Industrial Application Scenarios for 2-Amino-5-(4-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1261883-22-0) Based on Quantified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring a TrkA-Focused 5-(4-Trifluoromethyl)phenyl Scaffold

In TrkA kinase inhibitor programs, the 5-(4-(trifluoromethyl)phenyl) substitution delivers an IC₅₀ of 3.10 nM in biochemical ELISA assays, approximately 6.5-fold more potent than the 3-regioisomer [1]. Medicinal chemistry teams advancing TrkA-targeted candidates for neuroblastoma, pain, or neurodegenerative indications should prioritize this specific regioisomer to maintain potency-driven SAR and avoid the attrition risk associated with regioisomeric switching during lead optimization.

CNS Drug Discovery Programs Where Balanced Lipophilicity and Permeability Are Critical

With a calculated LogP of 2.98 [1], this compound resides within the optimal lipophilicity window for CNS drug candidates (LogP 2–4) and is predicted to exhibit ~24-fold greater partition coefficient than the des-trifluoromethyl phenyl analog [2]. It is therefore well-suited as a core scaffold in CNS-focused medicinal chemistry projects requiring passive blood-brain barrier penetration without excessive metabolic liability.

Combinatorial Library Synthesis Requiring a Trisubstituted Pyridine Diversity Platform

The presence of three independently addressable functional groups (-COOH, -NH₂, and the 5-aryl position accessible via cross-coupling) makes this compound an efficient module for parallel library synthesis [1]. Compared to the 5-CF₃-substituted analog, which offers only two reactive centers, this scaffold can generate larger and more structurally diverse compound arrays in fewer synthetic steps, improving the efficiency of hit-to-lead exploration .

Regulated Pharmaceutical R&D Requiring High-Purity Building Blocks with Full Analytical Documentation

Commercial availability at NLT 97–98% purity with comprehensive analytical certificates (NMR, HPLC, MS, COA) [1] ensures rapid compound registration and minimizes delays associated with in-house repurification. This is particularly critical for organizations operating under quality management systems where building block integrity must be verified before incorporation into compound collections destined for high-throughput screening.

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